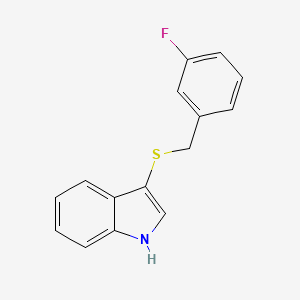

3-((3-氟苄基)硫代)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-substituted indoles, such as 3-((trifluoromethyl)thio)indoles, has been achieved through various methods. One approach involves a palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide, with bismuth(III) chloride playing a crucial role in activating the trifluoromethanesulfanylamide during the reaction . Another method for synthesizing indole derivatives includes the use of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one for the gold-catalyzed direct alkynylation of indoles . Additionally, the synthesis of 3-(trifluoromethyl)indoles can be performed using a domino cyclization/trifluoromethylation strategy with 2-alkynylanilines and fluoroform-derived CuCF3 reagent, which provides a cost-effective source of the CF3 group .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids have been determined, revealing a one-dimensional linear polymer structure with five-coordinate tin atoms in a trigonal bipyramidal structure . Similarly, the structure of a novel hepatitis B inhibitor with an indole core was elucidated using single-crystal X-ray analysis, showing that it exists in a monoclinic P21/n space group .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions to form complex heterocycles. For example, indole-2(3H)thiones can be cyclized with 2-fluorobenzoyl chlorides to yield thiochromeno[2,3-b]indol-11(6H)-ones, a reaction that proceeds regioselectively in DMF without the need for transition metals . This demonstrates the versatility of indole compounds in chemical synthesis and their potential to form isosteric analogues of tetracyclic indole-derived alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are characterized using various analytical techniques. The structural and conformational properties of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods, revealing the planarity of the carbonyl and thiourea groups and the antiperiplanar conformation of the C=S and C=O double bonds . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential applications.

科学研究应用

合成与功能化

钯催化的反应

吲哚,包括与 3-((3-氟苄基)硫代)-1H-吲哚在结构上相关的吲哚,已通过钯催化的反应合成和功能化。这些方法以其多功能性和引入广泛官能团的能力而著称,使其在以最少的浪费合成药物中间体和活性成分方面具有价值 (Cacchi & Fabrizi, 2005).

生物学评估和抗氧化活性

抗氧化活性

一项研究探讨了 3-硒代-1H-吲哚衍生物的合成和抗氧化活性,证明了它们在减少氧化应激方面的潜力。该活性表明与 3-((3-氟苄基)硫代)-1H-吲哚在结构上相关的化合物可能在预防或治疗与氧化损伤相关的疾病方面具有应用 (Vieira et al., 2017).

杂环化合物合成

杂环化合物的合成

研究已经开发了合成吲哚环化的硫杂环的方法,证明了吲哚衍生物的化学多功能性。这些化合物在药物发现中具有重要意义,因为它们的杂环结构是许多药物中的常见基序 (Shelke, Jha, & Kumar, 2016).

抑制活性

乙酰胆碱酯酶抑制剂

已合成了与多奈哌齐(一种已知的乙酰胆碱酯酶抑制剂)在结构上相关的新的吲哚衍生物,并显示出有效的活性。这项研究表明 3-((3-氟苄基)硫代)-1H-吲哚类似物在阿尔茨海默病治疗中的潜力 (Ismail et al., 2012).

抗病毒研究

乙型肝炎病毒抑制剂

包括与 3-((3-氟苄基)硫代)-1H-吲哚相关的化合物的合成,已经发现了针对乙型肝炎病毒的有效抑制剂。这证明了此类化合物在抗病毒疗法中的潜力 (Ivashchenko et al., 2019).

属性

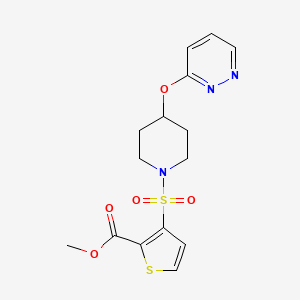

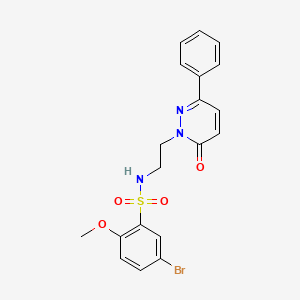

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNS/c16-12-5-3-4-11(8-12)10-18-15-9-17-14-7-2-1-6-13(14)15/h1-9,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJFZHCHUFCQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-fluorobenzyl)thio)-1H-indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/no-structure.png)

![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)

![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)

![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)